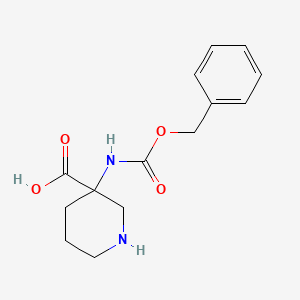

3-Cbz-amino-piperidine-3-carboxylicacid

Description

Historical Context and Evolution of Piperidine-Based Amino Acids in Chemical Research

The journey of piperidine-based compounds in chemical research began with the isolation and naming of piperidine (B6355638) itself from piperine, the compound responsible for the pungency of black pepper, by Scottish chemist Thomas Anderson in 1850 and independently by French chemist Auguste Cahours in 1852. wikipedia.org The piperidine structural motif is a six-membered heterocycle containing a nitrogen atom, and it is prevalent in a vast array of natural alkaloids, including lobeline (B1674988) and the fire ant toxin solenopsin. wikipedia.orgijnrd.org This natural prevalence spurred significant interest in the piperidine scaffold. researchgate.net

The evolution from simple piperidine alkaloids to complex piperidine-based amino acids marks a significant progression in medicinal chemistry and organic synthesis. nih.gov Initially, research focused on the synthesis of piperidine and its simple derivatives. A common industrial method is the hydrogenation of pyridine. wikipedia.org Over time, chemists developed methods to incorporate more complex functionality onto the piperidine ring, recognizing its potential as a pharmacophore. researchgate.net A pivotal development was the synthesis of piperidine carboxylic acids (nipecotic acids), which introduced an amino acid-like character to the scaffold. researchgate.netbldpharm.com Further advancements led to the creation of enantiomerically pure substituted piperidines, often using natural amino acids like L-glutamic acid as chiral starting materials. whiterose.ac.ukresearchgate.net This strategic evolution has established piperidine-based amino acids as crucial building blocks for constructing conformationally constrained peptides and pharmacologically active molecules. whiterose.ac.ukresearchgate.net

Significance of 3-Cbz-amino-piperidine-3-carboxylic acid as a Non-Canonical Amino Acid

3-Cbz-amino-piperidine-3-carboxylic acid is classified as a non-canonical amino acid (ncAA), a term for amino acids not among the 20 proteinogenic types. nih.gov The significance of ncAAs in science, particularly in peptide drug discovery, has grown substantially as they offer ways to overcome the limitations of natural peptides, such as poor stability and low bioavailability. nih.gov Non-canonical amino acids can introduce novel side chains, alter backbones, or enforce specific stereochemistry. nih.gov

The unique structure of 3-Cbz-amino-piperidine-3-carboxylic acid imparts several advantageous properties.

Conformational Rigidity : The six-membered piperidine ring constrains the torsional angles of the molecular backbone, making it more rigid than a linear amino acid. acs.org This rigidity is a valuable tool in drug design for locking a molecule into a bioactive conformation. The piperidine ring itself preferentially adopts a chair conformation. nih.gov

α,α-Disubstituted Analogue : With both an amino group and a carboxylic acid group attached to the same carbon (C3) of the piperidine ring, this compound acts as a cyclic, α,α-disubstituted α-amino acid. This substitution pattern is known to stabilize peptide structures against enzymatic degradation by proteases. nih.gov

Synthetic Utility : The Carboxybenzyl (Cbz) group is a widely used protecting group in peptide synthesis. wikipedia.org Its presence on the amino group makes the molecule a ready-to-use building block for solid-phase or solution-phase peptide synthesis, allowing for the controlled assembly of complex molecules. wikipedia.orgwikipedia.org The Cbz group can be readily removed via hydrogenolysis. chemicalbook.com

These features make 3-Cbz-amino-piperidine-3-carboxylic acid a significant tool for creating peptidomimetics with enhanced structural definition and biological stability. nih.govacs.org

Rationale for Comprehensive Academic Investigation of 3-Cbz-amino-piperidine-3-carboxylic acid

The academic and industrial investigation into 3-Cbz-amino-piperidine-3-carboxylic acid and related structures is driven by their potential to create novel therapeutics and chemical probes. The 3-aminopiperidine core is a key structural feature in several modern pharmaceutical drugs. researchgate.net For instance, (R)-3-aminopiperidine is a crucial intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like alogliptin (B1666894) and linagliptin, which are used to treat type 2 diabetes. researchgate.netchemicalbook.comgoogleapis.com

Research focuses on several key areas:

Synthesis of Conformationally Constrained Peptides : Incorporating this rigid amino acid analogue into peptides allows researchers to study structure-activity relationships (SAR). By restricting the peptide's conformational freedom, it is often possible to enhance binding affinity and selectivity for a biological target. researchgate.net

Development of Protease Inhibitors : The structural features of piperidine-based amino acids make them ideal candidates for designing enzyme inhibitors. Peptide analogues containing a 3-aminopiperidine moiety have been successfully developed as the first selective noncovalent inhibitors of IdeS, a bacterial cysteine protease. acs.org

Access to Novel Chemical Scaffolds : The synthesis of 3-Cbz-amino-piperidine-3-carboxylic acid itself, often in enantiomerically pure form, is a subject of research. Efficient synthetic routes, including enzymatic cascades and rearrangements of protected nipecotic acid derivatives, are continually being developed to provide access to this and related valuable building blocks. googleapis.commanchester.ac.ukrsc.org

The core rationale is that by using such well-defined, constrained building blocks, scientists can design molecules with improved pharmacological properties, including enhanced potency, selectivity, and metabolic stability. nih.gov

Overview of Research Domains and Interdisciplinary Relevance

The study of 3-Cbz-amino-piperidine-3-carboxylic acid is inherently interdisciplinary, bridging several key scientific fields:

Organic and Synthetic Chemistry : This field focuses on developing efficient methods for the synthesis of the compound, often targeting specific stereoisomers (enantiomers). whiterose.ac.uk This includes multi-step syntheses from chiral precursors and the development of novel catalytic methods. nih.gov

Medicinal Chemistry : Researchers in this area utilize the compound as a building block to design and synthesize new drug candidates. ijnrd.orgnih.gov Its application is prominent in creating peptide analogues and small molecules targeting enzymes like proteases and kinases. acs.orggoogleapis.com

Pharmacology : This discipline investigates the biological effects of molecules derived from the piperidine scaffold. For example, derivatives have been explored for anti-diabetic and anti-influenza activities. ijnrd.org

Chemical Biology and Structural Biology : The conformationally constrained nature of this amino acid analogue makes it a valuable tool for probing protein-ligand interactions. acs.org By incorporating it into peptides, researchers can stabilize specific secondary structures (e.g., turns or helices) and study their role in biological recognition events.

The convergence of these domains allows for a comprehensive "design-build-test" cycle, where synthetic chemists create novel molecules based on the scaffold, and medicinal chemists and pharmacologists evaluate their biological activity, feeding information back to guide the design of next-generation compounds.

Data Tables

Table 1: Physicochemical Properties of 3-aminopiperidine-3-carboxylic Acid

The data below corresponds to the parent compound without the Cbz protecting group.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂O₂ | PubChem nih.gov |

| Molecular Weight | 144.17 g/mol | PubChem nih.gov |

| IUPAC Name | 3-aminopiperidine-3-carboxylic acid | PubChem nih.gov |

| CAS Number | 72519-17-6 | PubChem nih.gov |

| Topological Polar Surface Area | 75.4 Ų | PubChem nih.gov |

| Hydrogen Bond Donor Count | 3 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

Data generated from PubChem record for CID 10130024. nih.gov

Table 2: Examples of Piperidine-Based Scaffolds in Research

| Compound/Scaffold | Research Application/Significance |

| (R)-3-Aminopiperidine | Key intermediate for synthesizing DPP-4 inhibitors (e.g., alogliptin, linagliptin). chemicalbook.comgoogleapis.com |

| Piperine | Natural alkaloid from black pepper; studied for a wide range of biological activities. wikipedia.orgnih.gov |

| Nipecotic Acid (Piperidine-3-carboxylic acid) | A core scaffold for GABA transporter inhibitors and a precursor for more complex derivatives. bldpharm.comgoogleapis.com |

| N-Boc-3-aminopiperidine | A protected form used as a versatile building block in multi-step organic synthesis. researchgate.net |

| 2,2,6,6-Tetramethylpiperidine (TMP) | Used as a sterically hindered, non-nucleophilic base in organic reactions. ijnrd.org |

| Peptide analogues with 3-aminopiperidine | Investigated as conformationally rigid structures to inhibit enzymes like the cysteine protease IdeS. acs.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(phenylmethoxycarbonylamino)piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c17-12(18)14(7-4-8-15-10-14)16-13(19)20-9-11-5-2-1-3-6-11/h1-3,5-6,15H,4,7-10H2,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILDQMXGTSTFHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101177376 | |

| Record name | 3-[[(Phenylmethoxy)carbonyl]amino]-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101177376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131595-02-2 | |

| Record name | 3-[[(Phenylmethoxy)carbonyl]amino]-3-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131595-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[(Phenylmethoxy)carbonyl]amino]-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101177376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Stereochemical Control

Retrosynthetic Analysis of 3-Cbz-amino-piperidine-3-carboxylic acid

A retrosynthetic analysis of the target molecule identifies several key disconnections that form the basis of potential synthetic routes. The primary protecting group, the Carbobenzyloxy (Cbz) group, can be disconnected to reveal the free 3-amino-piperidine-3-carboxylic acid. This core structure, a cyclic α,α-disubstituted amino acid, is the central synthetic challenge.

Two principal retrosynthetic approaches can be envisioned:

Late-Stage Amination: A logical disconnection is that of the C3-amino group. This leads back to a precursor such as N-Cbz-piperidine-3-carboxylic acid. In the forward sense, this would involve a transformation like a Hofmann or Curtius rearrangement of a carboxylic acid derivative (e.g., an amide) to install the amine group. A patented synthesis route employs this logic, starting from N-Cbz-3-piperidinecarboxylic acid, converting it to an amide, and then performing a Hofmann degradation to yield a 3-amino-3-Cbz-piperidine precursor. google.com

Simultaneous Amino and Carboxyl Group Introduction: Another strategy involves disconnecting both the C3-amino and C3-carboxyl groups. This points towards a precursor like an N-Cbz-3-piperidone. The simultaneous introduction of the amino and carboxyl functionalities can be achieved via methods analogous to the Strecker or Bucherer-Bergs reactions, which form an α-amino nitrile or a hydantoin, respectively, followed by hydrolysis.

These analyses suggest that the synthesis relies heavily on the strategic manipulation of functional groups on a pre-formed or concurrently formed piperidine (B6355638) ring.

Enantioselective and Diastereoselective Synthesis Strategies

Achieving the correct absolute stereochemistry at the C3 position is paramount. Chemists have developed several strategies, including using nature's chiral building blocks, employing asymmetric catalysts, and separating enantiomers from a racemic mixture.

The chiral pool approach leverages readily available, enantiomerically pure natural products as starting materials. Natural α-amino acids are ideal candidates for this strategy. For instance, enantiopure 3-amino cyclic amines, such as (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane, have been successfully synthesized in high yields from D-lysine and D-ornithine, respectively. researchgate.net This methodology demonstrates the principle of converting the inherent chirality of an amino acid into the stereocenter of a cyclic amine. While not directly yielding the target carboxylic acid, this route establishes a reliable method for creating the core chiral piperidine structure, which can then be further functionalized.

Table 1: Chiral Pool Starting Materials for Piperidine Synthesis

| Chiral Starting Material | Resulting Chiral Piperidine Derivative (Example) | Reference |

|---|---|---|

| D-Lysine | (R)-3-(Boc-amino)piperidine | researchgate.net |

| D-Ornithine | (R)-3-(Boc-amino)azepane (demonstrates strategy) | researchgate.net |

| L-Aspartic Acid | Enantiopure 3-amino pyrrolidine (B122466) derivatives | researchgate.net |

Asymmetric catalysis offers a powerful alternative for establishing stereocenters. This approach uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral substrate.

A prominent example is the use of ω-transaminases in the asymmetric amination of N-protected 3-piperidones. beilstein-journals.orgscispace.comgoogle.com In this biocatalytic approach, an enzyme transfers an amino group from a donor (like isopropylamine) to the ketone group of a substrate such as N-Boc-3-piperidone, creating the chiral amine with high enantiomeric excess (ee). beilstein-journals.orggoogle.com This method is valued for its mild reaction conditions and high selectivity, making it an environmentally friendly option for industrial-scale production. scispace.comgoogle.com

Another sophisticated method involves the Rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cnnih.gov This strategy can be used to couple arylboronic acids with dihydropyridines to create 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. snnu.edu.cn Subsequent reduction affords the enantiomerically enriched 3-substituted piperidine, demonstrating a versatile route to a wide library of chiral piperidine-containing molecules. nih.gov

Table 2: Asymmetric Transaminase-Catalyzed Synthesis of Chiral 3-Aminopiperidine Precursors

| Substrate | Catalyst System | Key Conditions | Product | Conversion / Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| N-Boc-3-piperidone | ω-Transaminase (freeze-dried powder), PLP | pH 8.5, 45°C, Isopropylamine as amine donor | (R)-N-Boc-3-aminopiperidine | 86.2% Yield | >99% | google.com |

When an enantioselective synthesis is not feasible, the resolution of a racemic mixture is a common and effective strategy. This involves separating the two enantiomers of a chiral precursor.

Classical Resolution: This method uses a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by conventional techniques like fractional crystallization. A patented method for producing an enantiopure precursor involves the resolution of racemic N-Cbz-3-piperidinecarboxylic acid using (R)-phenylethylamine as the resolving agent. google.com The mixture is heated in a solvent like methanol (B129727) or acetone, and upon cooling, the salt of one diastereomer crystallizes preferentially. google.com Repeated crystallizations can achieve very high optical purity (ee > 99%). google.com The desired enantiomer of N-Cbz-3-piperidinecarboxylic acid is then recovered by treating the separated salt with acid. google.com

Chromatographic Resolution: Modern chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, provide a powerful tool for separating enantiomers. This method was used to separate the enantiomers of ethyl 2-[(1-tert-butoxycarbonyl-piperidin-3-yl)amino]acetate, a precursor to piperidine-based peptide analogues. acs.org While often used on an analytical scale, preparative chiral HPLC can be employed to isolate significant quantities of enantiopure material. acs.org

Table 3: Comparison of Resolution Techniques for Piperidine Precursors

| Technique | Principle | Example Application | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Classical Resolution | Formation and separation of diastereomeric salts via crystallization. | Resolution of N-Cbz-3-piperidinecarboxylic acid with (R)-phenylethylamine. | Scalable, cost-effective for large quantities. | Can be labor-intensive, yield of desired enantiomer is theoretically limited to 50%. | google.com |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation of enantiomers of an N-Boc-3-aminopiperidine derivative. | High purity, applicable to a wide range of compounds, can be automated. | Higher cost, may be less suitable for very large industrial scale compared to crystallization. | acs.org |

Protecting Group Chemistry in 3-Cbz-amino-piperidine-3-carboxylic acid Synthesis

The use of protecting groups is essential in multi-step organic synthesis to mask reactive functional groups and prevent unwanted side reactions. The Carbobenzyloxy (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its relatively straightforward removal. wikipedia.org

Incorporation: The Cbz group is typically introduced by reacting the amine with benzyl (B1604629) chloroformate in the presence of a base. researchgate.net This reaction is generally high-yielding and robust, forming a stable carbamate (B1207046) linkage.

Cleavage: The removal, or deprotection, of the Cbz group is a critical final step in many syntheses. Several methods exist, with the choice depending on the presence of other functional groups in the molecule.

Hydrogenolysis: This is the most common method for Cbz cleavage. It involves catalytic hydrogenation, typically using hydrogen gas (H₂) and a palladium on carbon catalyst (Pd/C). google.comwikipedia.org This method is clean and efficient but is incompatible with functional groups that are also sensitive to reduction, such as alkenes or alkynes. researchgate.net

Lewis Acid-Mediated Cleavage: Strong Lewis acids like trimethylsilyl (B98337) iodide (TMSI) can be used to cleave Cbz groups. This approach is useful when catalytic hydrogenation is not viable. researchgate.net

Nucleophilic Deprotection: A milder, alternative protocol involves nucleophilic attack to cleave the carbamate. One such method uses 2-mercaptoethanol (B42355) in the presence of a base at elevated temperatures. researchgate.net This can be advantageous for substrates that are sensitive to standard hydrogenolysis or strong acid conditions. researchgate.net

Photochemical Cleavage: Recent advances have demonstrated that benzyl-derived protecting groups, including Cbz, can be removed under mild conditions using visible light irradiation. researchgate.net This method offers excellent chemo- and regio-selectivity. researchgate.net

Table 4: Methodologies for Cbz Group Cleavage

| Method | Reagents and Conditions | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Hydrogenolysis | H₂, Palladium on Carbon (Pd/C) | Clean, high-yielding, common. | Incompatible with reducible groups (e.g., alkenes, alkynes, some sulfur compounds). | google.comwikipedia.orgresearchgate.net |

| Lewis Acid | Trimethylsilyl iodide (TMSI) | Avoids hydrogenation. | Harshly acidic, may not be suitable for acid-labile groups. | researchgate.net |

| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄, DMA, 75 °C | Mild, useful for substrates sensitive to reduction or acid. | Requires heating, introduces nucleophilic reagents. | researchgate.net |

| Photochemical | Visible light irradiation | Very mild, high chemo- and regio-selectivity. | Requires specific photochemical setup, may not be as common in standard labs. | researchgate.net |

Orthogonal Protecting Group Strategies for Multifunctional Compounds

The synthesis of complex molecules like 3-Cbz-amino-piperidine-3-carboxylic acid, which possesses multiple reactive sites, is critically dependent on the concept of orthogonal protection. This strategy allows for the selective deprotection of one functional group in the presence of others, enabling sequential chemical modifications. nih.govresearchgate.net For a scaffold containing a secondary cyclic amine (piperidine nitrogen), a primary amine (at C3), and a carboxylic acid (at C3), a three-dimensional orthogonal scheme is often required. ug.edu.pl

A common strategy involves the use of the tert-butoxycarbonyl (Boc) group for the piperidine nitrogen, the benzyloxycarbonyl (Cbz) group for the C3-amino group, and an ester (e.g., methyl or ethyl) for the carboxylic acid. These groups exhibit distinct chemical stabilities, forming a robust orthogonal set.

Boc (tert-butoxycarbonyl): This group is labile under acidic conditions, typically using trifluoroacetic acid (TFA), but is stable to hydrogenolysis and mild base-catalyzed hydrolysis (saponification). researchgate.net

Cbz (benzyloxycarbonyl): This group is characteristically removed by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), a reductive method that does not affect Boc or most ester groups. google.com It is also stable to the acidic and basic conditions used to remove Boc and simple alkyl esters, respectively.

Alkyl Esters (e.g., -OMe, -OEt): These groups are readily hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using lithium hydroxide (B78521) or sodium hydroxide), a process known as saponification, which does not cleave Boc or Cbz groups.

The compound 1-Boc-3-Cbz-amino-piperidine-3-carboxylic acid itself is an example of a differentially protected intermediate, where the piperidine nitrogen and the exocyclic amine are masked, leaving the carboxylic acid available for further reactions. sigmaaldrich.com Other protecting groups, such as the allyloxycarbonyl (Alloc) group, can also be incorporated. The Alloc group is removed under neutral conditions using a palladium(0) catalyst, adding another layer of orthogonality to the synthetic strategy. researchgate.netsigmaaldrich.com The p-Nitrobenzyloxycarbonyl (pNZ) group offers an alternative to Cbz, being removable by reduction under neutral conditions (e.g., with SnCl₂), which can be advantageous for preventing side reactions like diketopiperazine formation in peptide synthesis. ug.edu.plub.edu

Table 1: Orthogonal Protecting Group Compatibility

| Protecting Group | N(α)-Amine (C3) | N(ring)-Amine | Carboxyl Group (C3) | Removal Conditions | Stability |

|---|---|---|---|---|---|

| Cbz | ✓ | ✓ | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to mild acid/base | |

| Boc | ✓ | ✓ | Strong Acid (e.g., TFA, HCl) | Stable to hydrogenolysis, weak base | |

| Fmoc | ✓ | ✓ | Base (e.g., Piperidine) | Stable to acid, hydrogenolysis | |

| Alkyl Ester | ✓ | Base (Saponification) or Acid Hydrolysis | Stable to hydrogenolysis, piperidine |

| Alloc | ✓ | ✓ | | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Stable to TFA, piperidine |

Advanced Synthetic Transformations for 3-Cbz-amino-piperidine-3-carboxylic acid and Analogs

The construction and derivatization of the 3-Cbz-amino-piperidine-3-carboxylic acid scaffold rely on a variety of powerful synthetic transformations.

Reductive Amination Protocols

Reductive amination is a cornerstone of amine synthesis, providing a powerful method for forming carbon-nitrogen bonds. researchgate.net This reaction typically involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. mdpi.com In the context of piperidine synthesis, this method is versatile for both ring functionalization and formation.

Commonly used reducing agents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaCNBH₃), and borane-pyridine complex (BAP). tandfonline.comnih.govacs.org NaBH(OAc)₃ is particularly popular due to its mildness, selectivity for iminium ions over ketones or aldehydes, and lack of toxicity compared to cyanide-containing reagents. acs.org Catalytic methods, such as transfer hydrogenation using a rhodium catalyst and formic acid or hydrogenation over palladium on carbon (Pd/C), are also employed for their efficiency and cleaner reaction profiles. nih.govacs.org

For instance, the synthesis of N-substituted analogs can be achieved by reacting a secondary piperidine amine, such as a derivative of 3-amino-piperidine-3-carboxylic acid, with an aldehyde or ketone in the presence of a suitable reducing agent. tandfonline.comtandfonline.com A study on aminoethyl-substituted piperidines demonstrated the oxidation of a primary alcohol to an aldehyde, followed by reductive amination with various amines using NaBH(OAc)₃ to furnish the final products. nih.gov

Table 2: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Substrates | Advantages | Disadvantages |

|---|---|---|---|

| NaBH(OAc)₃ | Aldehydes, Ketones | Mild, selective for imines, high functional group tolerance | Moisture sensitive, can be slow with hindered ketones |

| NaCNBH₃ | Aldehydes, Ketones | Effective, works at neutral or slightly acidic pH | Highly toxic (releases HCN in strong acid), can cause nitrile impurities tandfonline.com |

| H₂ with Pd/C | Imines, Enamines | Clean (byproducts are H₂O), scalable | Requires specialized hydrogenation equipment, can reduce other functional groups (e.g., Cbz, alkenes) acs.org |

| Borane-Pyridine (BAP) | Aldehydes | Less toxic alternative to NaCNBH₃, good for secondary amines | Can reduce aldehydes to alcohols as a side reaction tandfonline.comtandfonline.com |

Carboxylic Acid Functionalization Techniques

The carboxylic acid moiety at the C3 position is a key handle for diversification, most commonly through the formation of amides and esters. Standard peptide coupling reagents are frequently employed to facilitate amide bond formation between the carboxylic acid and a primary or secondary amine. These reagents activate the carboxyl group, making it susceptible to nucleophilic attack by the amine.

Common coupling systems include:

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. ub.edu

Uronium/Guanidinium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to rapid coupling with minimal side products. ub.edu

A patent detailing the synthesis of piperidine-3-carboxamides as potential platelet aggregation inhibitors exemplifies this approach, where various amides were prepared from the corresponding piperidine-3-carboxylic acid. nih.gov Furthermore, a patent for preparing (R)-3-Boc-aminopiperidine describes an acid-amide condensation reaction between a Cbz-protected piperidine carboxylic acid and ammonia (B1221849) as a key step. google.com Esterification can be accomplished under standard conditions, such as Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by reaction with an alkyl halide in the presence of a base.

More advanced methods, such as metallaphotoredox-catalyzed decarboxylative functionalization, represent the cutting edge of carboxylic acid chemistry, allowing the carboxyl group to be replaced with other functionalities, though this is less common for simple amide or ester formation. princeton.edu

Ring-Forming Reactions for Piperidine Scaffold Elaboration

The synthesis of the core piperidine ring, especially one with a challenging quaternary center at C3, can be achieved through various intramolecular and intermolecular strategies. nih.gov

Intramolecular Cyclization: This is a common approach where a linear precursor containing appropriately placed functional groups is induced to form the ring. A notable example is the synthesis of 3-(N-Boc amino) piperidine derivatives starting from L-glutamic acid. niscpr.res.in In this multi-step route, the amino acid is converted into a linear diol, which is then transformed into a ditosylate. Treatment of the ditosylate with a primary amine leads to a double nucleophilic substitution, forming the piperidine ring. niscpr.res.in Another advanced method uses enzyme cascades to convert N-Cbz-protected L-ornithinol into L-3-N-Cbz-aminopiperidine through an intramolecular cyclization process. rsc.org

Hydrogenation of Pyridine Derivatives: Substituted pyridines can be reduced to the corresponding piperidines via catalytic hydrogenation. mdpi.comyoutube.com This method can be highly stereoselective, but the synthesis of the requisite 3-amino-3-carboxy-pyridine precursor can be complex.

Ring-Closing Metathesis (RCM): While not directly found for this specific compound in the provided context, RCM is a powerful tool for forming cyclic structures, including piperidines, from acyclic diene precursors.

Aza-Diels-Alder Reactions: Cycloaddition reactions between imines and dienes can provide rapid access to tetrahydropyridine (B1245486) intermediates, which can then be reduced to piperidines. youtube.com

Characterization of Synthetic Intermediates and Final Product Purity

The unambiguous identification of synthetic intermediates and the rigorous assessment of final product purity are paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. For 3-Cbz-amino-piperidine-3-carboxylic acid derivatives, characteristic signals confirm the presence of key functional groups. For example, in a 1-Boc protected analog, the ¹H NMR would show a singlet around 1.4 ppm for the nine equivalent protons of the Boc group, while the aromatic protons of the Cbz group would appear between 7.2 and 7.4 ppm. The piperidine ring protons typically resonate in the aliphatic region (1.5-3.5 ppm), often as complex multiplets. niscpr.res.in

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, allowing for the confirmation of the elemental composition of the synthesized compound. niscpr.res.in

High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for assessing product purity. A sharp, single peak in the chromatogram indicates a pure compound. For chiral compounds like the enantiomers of 3-Cbz-amino-piperidine-3-carboxylic acid, chiral HPLC is essential to determine the enantiomeric excess (ee), which is a measure of the stereochemical purity. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups, such as the carbonyl stretches (C=O) of the carbamate and carboxylic acid groups (typically in the 1680-1750 cm⁻¹ range) and N-H stretches of the amine and amide groups. researchgate.net

Table 3: Compound Names

| Compound Name |

|---|

| 3-Cbz-amino-piperidine-3-carboxylic acid |

| N-Cbz-3-piperidinecarboxylic acid |

| (R)-3-Boc-aminopiperidine |

| 1-Boc-3-Cbz-amino-piperidine-3-carboxylic acid |

| L-3-N-Cbz-aminopiperidine |

Conformational Analysis and Structural Elucidation

Intrinsic Conformational Preferences of the Piperidine (B6355638) Ring in 3-Cbz-amino-piperidine-3-carboxylic acid

The piperidine ring, a core structural motif, is not planar and adopts various non-planar conformations to minimize steric and torsional strain. The substituents on the ring play a pivotal role in dictating the most stable conformation.

The piperidine ring, much like cyclohexane (B81311), predominantly exists in a chair conformation, which is significantly more stable than the boat or twist-boat conformations. nih.govbldpharm.com The chair form minimizes angle strain by maintaining tetrahedral bond angles and reduces torsional strain by staggering adjacent hydrogen atoms. bldpharm.com

The interconversion between the two possible chair conformations occurs rapidly at room temperature through a higher-energy twist-boat intermediate. bldpharm.com This dynamic process, known as ring-flipping, results in the exchange of axial and equatorial positions of the substituents. sigmaaldrich.com While the chair conformation is the most thermodynamically favorable, certain substitution patterns can lead to contributions from boat or twist-boat forms. nih.govresearchgate.net For instance, the introduction of bulky N-nitroso groups in some piperidine derivatives has been shown to favor boat conformations. researchgate.net

Table 1: Relative Energies of Cyclohexane Conformations

| Conformation | Relative Energy (kcal/mol) | Key Features |

| Chair | 0 | Most stable, staggered C-H bonds |

| Twist-Boat | 5.5 | Flexible, reduced flagpole interactions |

| Boat | 6.9 | High energy, flagpole interactions and eclipsed bonds |

| Half-Chair | 10.8 | Transition state for chair-twist interconversion |

This table provides a general reference for the energy differences in the parent cyclohexane system, which is analogous to the piperidine ring.

The presence of geminal substituents, in this case, the Cbz-amino and carboxylic acid groups at the C3 position, introduces significant steric and electronic effects that influence the puckering of the piperidine ring. In a related compound, piperidine-3-carboxylic acid (nipecotic acid), computational studies have shown that the molecule exists predominantly in a zwitterionic form in its most stable tautomer, stabilized by an intramolecular hydrogen bond between the ammonium (B1175870) and carboxylate groups. rsc.org The carboxyl group in the crystalline state of piperidine-3-carboxylic acid has been observed in an axial orientation. rsc.org

The geminal arrangement of a bulky Cbz-amino group and a carboxylic acid group is expected to create substantial steric strain. To alleviate this, the piperidine ring may adopt a conformation that maximizes the distance between these groups and other ring substituents. The precise nature of the ring pucker will depend on a delicate balance of steric hindrance, intramolecular hydrogen bonding possibilities, and electronic interactions.

In a chair conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. sigmaaldrich.com Generally, bulkier substituents prefer the more sterically favored equatorial position to avoid 1,3-diaxial interactions with other axial substituents. sigmaaldrich.com

For 3-Cbz-amino-piperidine-3-carboxylic acid, the conformational preference of the C3 substituents is complex. In the solid state, related 1,4-disubstituted piperidines have been shown to adopt a chair conformation with the substituents in equatorial positions to minimize steric strain. sigmaaldrich.com However, the N-Cbz group itself introduces a pseudoallylic strain when the nitrogen lone pair conjugates with the carbonyl group, which can favor an axial orientation for substituents at the C2 position in N-acylpiperidines. nih.gov While the substituents in the title compound are at C3, the electronic influence of the N-Cbz group remains a factor.

Given the geminal substitution at C3, it is highly probable that one substituent will be forced into an axial position while the other is equatorial. The determination of which group prefers which orientation would require detailed computational modeling or experimental data. It is plausible that intramolecular hydrogen bonding between the amino and carboxylic acid moieties could play a significant role in stabilizing a particular conformation.

Spectroscopic Investigations of 3-Cbz-amino-piperidine-3-carboxylic acid Conformation

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable tools for elucidating the conformational details of cyclic molecules like 3-Cbz-amino-piperidine-3-carboxylic acid.

¹H NMR spectroscopy is a powerful method for determining the relative orientation of protons and, by extension, the conformation of the piperidine ring. The coupling constant (J-value) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically 8-13 Hz) are observed for anti-periplanar protons (180° dihedral angle), which are characteristic of axial-axial relationships in a chair conformation. Smaller coupling constants (1-5 Hz) are indicative of gauche relationships, such as axial-equatorial and equatorial-equatorial interactions. nih.gov

By analyzing the coupling patterns of the piperidine ring protons, it is possible to deduce the preferred chair conformation and the axial or equatorial orientation of the substituents. rsc.org For instance, the observation of large coupling constants for the protons on the carbon atoms adjacent to the C3-substituted carbon would provide strong evidence for a specific chair conformation. Solid-state NMR techniques can also be employed to directly measure dihedral angles, providing a powerful complement to distance-based structural determination. chemicalbook.comspectrabase.com

Table 2: Typical Proton NMR Chemical Shifts for Piperidine Derivatives

| Proton | Typical Chemical Shift (ppm) in CDCl₃ | Notes |

| N-H | 1.0 - 3.5 | Broad, position is concentration and solvent dependent. |

| Ring CH₂ (axial) | ~2.5 - 2.9 | Generally upfield of equatorial protons. |

| Ring CH₂ (equatorial) | ~3.0 - 3.5 | Generally downfield of axial protons. |

| Cbz-CH₂ | ~5.1 | Singlet, characteristic of the benzylic protons. |

| Cbz-Aromatic | ~7.3 | Multiplet. |

These are approximate values and can vary significantly based on the specific substitution pattern and solvent. libretexts.orgspectroscopyonline.com

¹³C NMR spectroscopy provides complementary information. The chemical shifts of the ring carbons are sensitive to their steric environment. Generally, carbons bearing axial substituents are shielded (appear at a lower ppm) compared to those with equatorial substituents. sigmaaldrich.com

IR spectroscopy is particularly useful for identifying functional groups and analyzing hydrogen bonding interactions. rsc.org The spectrum of 3-Cbz-amino-piperidine-3-carboxylic acid is expected to show characteristic absorption bands for the C=O stretch of the carbamate (B1207046) (Cbz group) and the carboxylic acid, as well as N-H and O-H stretching vibrations.

The position and shape of the O-H and N-H stretching bands can provide significant insight into the hydrogen-bonding network. A broad O-H stretching band, typically in the range of 2500-3300 cm⁻¹, is characteristic of the hydrogen-bonded dimer of a carboxylic acid. The N-H stretching vibration of the Cbz-amino group would likely appear in the 3300-3500 cm⁻¹ region. Intramolecular hydrogen bonding between the amino and carboxylic acid groups would lead to shifts in the positions and changes in the shapes of these bands. The C=O stretching frequency of the carboxylic acid (typically ~1700-1725 cm⁻¹) and the Cbz group (~1680-1700 cm⁻¹) would also be influenced by the presence and nature of hydrogen bonding.

Table 3: Key Infrared Absorption Frequencies

| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |

| O-H (Carboxylic Acid) | 2500 - 3300 | Stretching, broad due to H-bonding |

| N-H (Amide) | 3300 - 3500 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 2960 | Stretching |

| C=O (Carboxylic Acid) | 1700 - 1725 | Stretching |

| C=O (Carbamate - Cbz) | 1680 - 1700 | Stretching |

| C-N | 1000 - 1250 | Stretching |

| C-O | 1210 - 1320 | Stretching |

These ranges are approximate and can be influenced by the molecular environment and physical state.

Intramolecular Interactions Governing 3-Cbz-amino-piperidine-3-carboxylic acid Conformation

The specific three-dimensional structure of 3-Cbz-amino-piperidine-3-carboxylic acid is largely determined by a delicate balance of intramolecular forces. These non-covalent interactions, including hydrogen bonds and steric repulsions, dictate the most stable arrangement of the piperidine ring and its substituents.

The presence of multiple hydrogen bond donors (the amine N-H and the carboxylic acid O-H) and acceptors (the carbonyl oxygens of the Cbz and carboxylic acid groups, and the piperidine nitrogen) allows for the formation of various intramolecular hydrogen bonds. These interactions can significantly stabilize specific conformers.

Table 1: Potential Intramolecular Hydrogen Bonds and Their Effect on Conformation

| Donor | Acceptor | Type of Interaction | Potential Conformational Effect |

|---|---|---|---|

| Amine (N-H) | Cbz Carbonyl (C=O) | N-H···O | Stabilizes a specific orientation of the Cbz group relative to the amino substituent. |

| Carboxylic Acid (O-H) | Piperidine Nitrogen (N) | O-H···N | Can favor a conformation where the carboxylic acid group is oriented towards the ring nitrogen. researchgate.net |

| Carboxylic Acid (O-H) | Cbz Carbonyl (C=O) | O-H···O | May influence the relative positioning of the C3 substituents. |

| Amine (N-H) | Carboxylic Acid Carbonyl (C=O) | N-H···O | Could lead to a compact structure by linking the two substituents at the C3 position. |

This table represents theoretically possible interactions based on the functional groups present in the molecule.

The carboxybenzyl (Cbz) group attached to the piperidine nitrogen is a significant structural determinant. Its considerable size introduces steric bulk, which generally favors an equatorial position on the chair conformer of the piperidine ring to minimize unfavorable 1,3-diaxial interactions.

Computational Chemistry in Conformational Exploration

Due to the flexibility of the piperidine ring and the rotational freedom of its substituents, mapping the conformational space of 3-Cbz-amino-piperidine-3-carboxylic acid experimentally can be challenging. Computational chemistry provides powerful tools to explore these complexities theoretically. nih.govacs.org

A Potential Energy Surface (PES) is a multidimensional map that represents the potential energy of a molecule as a function of its atomic coordinates. longdom.orgwikipedia.org For a molecule like 3-Cbz-amino-piperidine-3-carboxylic acid, a PES can be calculated to explore the energy changes associated with rotations around key single bonds and the puckering of the piperidine ring.

By mapping the PES, researchers can identify all possible conformations, including low-energy stable states (conformational minima) and the transition states that connect them. libretexts.orglibretexts.org This provides a comprehensive roadmap of the molecule's conformational landscape, revealing the most likely shapes the molecule will adopt. longdom.org The complexity of the PES increases with the number of atoms, making it a computationally intensive but highly insightful method. longdom.org

Table 2: Representative Conformational Energy Profile from a Hypothetical PES Scan

| Conformer Description | Piperidine Ring Conformation | Cbz Group Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|

| Global Minimum | Chair | Equatorial | 0.0 |

| Local Minimum | Chair | Axial | +3.5 |

| Local Minimum | Twist-Boat | - | +5.8 |

| Transition State | Half-Chair | - | +10.2 |

This table provides a hypothetical example of relative energies for different conformations that could be determined from a PES analysis.

Once key stationary points (minima and transition states) are identified on the PES, their precise geometries and relative energies can be calculated with high accuracy using quantum mechanical methods like Ab Initio and Density Functional Theory (DFT). researchgate.net DFT calculations are particularly common for organic molecules, providing a good balance between accuracy and computational cost. rsc.org

These calculations can optimize the molecular geometry and provide detailed information about bond lengths, bond angles, and dihedral angles. nih.gov They are also used to quantify the energies of the intramolecular interactions, such as hydrogen bonds, that stabilize certain conformations. rsc.org Comparing the calculated energies of different conformers allows for the prediction of their relative populations at thermal equilibrium.

While PES and DFT calculations describe static structures, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.govnih.gov An MD simulation solves Newton's equations of motion for the atoms in the molecule, revealing how it moves, vibrates, and transitions between different conformations at a given temperature. acs.org

The output of an MD simulation is a trajectory that represents the conformational ensemble—the collection of all shapes the molecule adopts and the proportion of time it spends in each. acs.orgrsc.org This approach is invaluable for understanding the flexibility of the piperidine ring and how intramolecular hydrogen bonds may form and break over time, providing a more realistic view of the molecule's structural properties in solution.

Applications in Peptidomimetic Design and Macrocycle Construction

3-Cbz-amino-piperidine-3-carboxylic acid as a Conformationally Constrained Building Block

The inherent flexibility of natural peptides can be a significant drawback, often leading to reduced binding affinity with biological targets. nih.gov By introducing rigid structural elements, the conformational entropy of the peptide chain is reduced, which can lead to a substantial increase in binding affinity and metabolic stability. nih.gov 3-Cbz-amino-piperidine-3-carboxylic acid, with its cyclic piperidine (B6355638) core, serves as an exemplary conformationally constrained building block.

The introduction of non-canonical amino acids into a peptide sequence is a deliberate design choice to bestow desirable properties. nih.gov A primary goal is to rigidify the peptide backbone to pre-organize it into a bioactive conformation, which is the shape the peptide assumes when it binds to its target. nih.gov This strategy can enhance binding affinity and selectivity. nih.gov

Another key principle is to improve proteolytic stability. Natural peptides are easily broken down by proteases, but modifying the amino acid composition with non-natural residues can remove or block the recognition sites for these enzymes. mdpi.com The piperidine structure within 3-Cbz-amino-piperidine-3-carboxylic acid introduces a non-natural element that can hinder enzymatic cleavage. Furthermore, the modular nature of peptides allows for the systematic incorporation of these synthetic units using established techniques like solid-phase peptide synthesis (SPPS), where Fmoc-protected amino acids are sequentially added to a growing peptide chain. nih.govnih.govmasterorganicchemistry.com The Cbz (carboxybenzyl) protecting group on the 3-amino group and the carboxylic acid function allow for its ordered integration into a peptide sequence.

Research on closely related piperidine-containing amino acids demonstrates their capacity to induce and stabilize specific secondary structures, particularly helices. For instance, studies on peptides incorporating 4-aminopiperidine-4-carboxylic acid (Api) residues, a similar cyclic diamino acid, have shown that these residues preserve and even enhance the stability of helical structures. nih.gov Similarly, cis-4-aminopiperidine-3-carboxylic acid (cis-APiC) has been successfully used as a building block to create stable mixed-helical peptides, demonstrating that the piperidine scaffold is an effective tool for secondary structure induction without compromising aqueous solubility. rsc.orgnih.gov The constrained nature of these building blocks helps to nucleate and propagate helical folds within a peptide sequence. nih.govrsc.org

Development of Peptidomimetics Incorporating 3-Cbz-amino-piperidine-3-carboxylic acid

Peptidomimetics are designed to mimic the essential structural elements of a natural peptide required for biological activity. nih.gov The use of 3-Cbz-amino-piperidine-3-carboxylic acid allows for the creation of mimics with superior drug-like properties.

One of the powerful applications of this building block is to replace natural amino acid residues to create more robust and effective peptide analogues. A compelling example is seen in the development of inhibitors for the bacterial cysteine protease IdeS, an enzyme from Streptococcus pyogenes. In these studies, a piperidine moiety was used to replace a glycine (B1666218) residue at the enzyme's cleavage site in IgG. nih.govacs.org This substitution resulted in peptide analogues with significant and selective inhibitory activity, whereas the original peptides were inactive. nih.govacs.org The piperidine core effectively mimicked the spatial orientation of the natural residue while adding structural rigidity that enhanced its inhibitory function.

The table below summarizes the findings from a study where a piperidine moiety replaced a glycine residue in peptide analogues, leading to potent inhibitors of the IdeS enzyme.

| Peptide Analogue | Description | Target Enzyme | Inhibitory Activity |

| (R)-pipGP ((R)-16) | Piperidine replaces Gly236, extended with Proline | IdeS | Strong Inhibitor |

| (S)-LpipGP ((S)-18) | Piperidine replaces Gly236, extended with Leucine and Proline | IdeS | Strong Inhibitor |

| (S)-pipG ((S)-3) | Piperidine replaces Gly236 | IdeS | Potent and Selective Inhibitor |

| (R)-LpipG ((R)-7) | Piperidine replaces Gly236, extended with Leucine | IdeS | Potent and Selective Inhibitor |

Data sourced from research on piperidine-based peptide analogues as IdeS inhibitors. nih.govacs.org

Similarly, the lysine (B10760008) residue, which is crucial for the function of many antimicrobial peptides, has been successfully replaced with 4-aminopiperidine-4-carboxylic acid (Api) to enhance resistance to digestive enzymes while maintaining the peptide's helical structure and antimicrobial activity. nih.gov This demonstrates the principle of using piperidine-based acids to mimic the function of natural cationic residues.

The conformational constraints imposed by cyclic residues are instrumental in designing specific secondary structure motifs like reverse turns and helices. The N-capping region, a segment of amino acids at the beginning of an α-helix, is crucial for nucleating and stabilizing the helical fold. mdpi.com The incorporation of conformationally restricted units like 3-Cbz-amino-piperidine-3-carboxylic acid can serve a similar purpose, acting as a scaffold to initiate helical formation.

Studies utilizing the related compound cis-4-aminopiperidine-3-carboxylic acid (cis-APiC) have shown it to be an effective building block for promoting mixed helices, such as the α/β-peptide 11/9-helix and the β-peptide 12/10-helix. rsc.orgnih.gov These peptides adopt well-defined helical structures in solution, highlighting the utility of the aminopiperidine-carboxylic acid scaffold in designing helical peptidomimetics. rsc.orgnih.gov The ability to pre-organize a peptide into a helical conformation is particularly valuable for mimicking helical protein domains involved in protein-protein interactions. mdpi.com

Construction of Cyclic Peptides and Macrocyclic Systems

Macrocyclization is a widely used strategy to improve the stability and cell permeability of peptides. nih.gov The introduction of building blocks like 3-Cbz-amino-piperidine-3-carboxylic acid can be integrated into strategies for creating cyclic peptides. The piperidine ring itself can become an embedded feature of a larger macrocyclic structure. nih.gov For instance, synthetic strategies can be designed where intramolecular reactions, such as lactamization, form a covalent bridge that locks the peptide into a cyclic, rigid conformation. nih.gov While specific examples detailing the use of 3-Cbz-amino-piperidine-3-carboxylic acid in macrocyclization are not extensively documented in the reviewed literature, the principles of peptide chemistry allow for its use in such constructions. Its bifunctional nature—possessing both a protected amine and a carboxylic acid—makes it suitable for inclusion in a peptide chain that is later cyclized, either through head-to-tail linkage or side-chain crosslinking.

Strategies for Ring Closure Utilizing 3-Cbz-amino-piperidine-3-carboxylic acid

The synthesis of macrocyclic compounds often represents a significant chemical challenge, particularly for peptides shorter than seven residues where side reactions like cyclodimerization can occur. nih.gov The bifunctional nature of 3-Cbz-amino-piperidine-3-carboxylic acid, possessing both a protected amine and a carboxylic acid, allows it to be seamlessly integrated into linear precursors for subsequent cyclization. A variety of macrocyclization strategies can be employed.

One of the most common methods is amide bond formation , where the carboxylic acid of the piperidine-based residue (or another amino acid in the sequence) is activated and reacted with a deprotected N-terminal amine to form a lactam. nih.gov The choice of coupling reagents and reaction conditions is critical to maximize the yield of the desired monomeric macrocycle.

Multicomponent reactions (MCRs) , such as the Ugi or Passerini reactions, offer an alternative and efficient pathway to macrocycles. nih.gov These reactions allow for the introduction of molecular diversity during the ring-closing step itself. nih.govnih.gov A linear precursor incorporating 3-Cbz-amino-piperidine-3-carboxylic acid can be designed to contain the necessary functional groups (e.g., an isocyanide and a carboxylic acid) to undergo a macrocyclization MCR, rapidly assembling a complex cyclic structure. nih.gov

Table 1: Comparison of Ring-Closure Strategies

| Strategy | Description | Key Features | Relevant Findings |

| Amide Bond Formation | Formation of a lactam bridge between an amine and a carboxylic acid within a linear precursor. | Widely used, relies on standard peptide coupling chemistry. nih.gov | Can be challenging for small peptides due to competing side reactions. nih.gov |

| Ugi/Passerini MCR | A four-component reaction that can be adapted for macrocyclization, forming multiple bonds in a single step. | Increases molecular diversity during the cyclization step. nih.gov | Efficient for creating libraries of diverse macrocycles. nih.gov |

| Chemoselective Ligation | Uses specific, mutually reactive functional groups to achieve cyclization with high selectivity. | Can be performed under mild conditions with high yields. nih.gov | Applicable to a wide range of peptide sequences without requiring a specific amino acid like cysteine. nih.gov |

Impact on Conformational Rigidity and Bioactivity of Cyclic Structures

The incorporation of conformationally constrained amino acids is a key strategy in peptidomimetic design to improve biological activity. Unconstrained linear peptides are often too flexible, leading to a significant entropic penalty upon binding to a biological target. By introducing rigid structural elements like 3-Cbz-amino-piperidine-3-carboxylic acid, the resulting macrocycle is pre-organized into a bioactive conformation that more closely resembles the bound state.

The piperidine ring severely restricts the rotational freedom around the α-carbon, effectively locking the peptide backbone into a more defined three-dimensional structure. Cα,α-disubstituted glycines, a class to which this compound belongs, are known to be strong promoters of specific secondary structures such as β-turns and helices. nih.gov This induced conformation can enhance the affinity of the molecule for its target receptor or enzyme. For instance, studies on peptides containing other cyclic amino acid residues have shown that such constraints are critical for achieving desired biological effects, such as modulating protein-protein interactions or exhibiting antimicrobial activity. nih.govnih.gov

Furthermore, the increased rigidity can lead to improved metabolic stability and bioavailability. The constrained structure makes the macrocycle less susceptible to enzymatic degradation by proteases compared to its flexible linear counterpart. nih.gov This combination of enhanced bioactivity and stability makes macrocycles containing 3-Cbz-amino-piperidine-3-carboxylic acid promising candidates for drug development. nih.gov

Combinatorial Chemistry and Library Synthesis

The structural features of 3-Cbz-amino-piperidine-3-carboxylic acid make it an excellent scaffold for the generation of chemical libraries, which are essential tools in modern drug discovery. nih.gov

Generation of Diverse Peptidomimetic Libraries

Combinatorial chemistry enables the rapid synthesis of millions of compounds, significantly accelerating the discovery of new therapeutic agents. nih.gov 3-Cbz-amino-piperidine-3-carboxylic acid can serve as the core of a "scaffold-ranking library," where the central piperidine structure is systematically decorated with a wide array of chemical functionalities. nih.gov

The synthesis of such libraries often employs solid-phase techniques. 5z.com The scaffold can be attached to a resin, and its functional groups—the carboxylic acid and the protected amine—can be used as points of diversification. For example, the carboxylic acid can be coupled with a variety of amines, while the Cbz-protected amino group can be deprotected and subsequently acylated or alkylated with different reagents. Additionally, the piperidine ring nitrogen, often protected with a Boc group, provides a third point for introducing diversity after deprotection. 5z.comsigmaaldrich.com This "libraries from libraries" approach allows for the creation of an ever-expanding series of structurally diverse compounds from a single, well-defined core. nih.gov The resulting peptidomimetic libraries can be designed to mimic key recognition motifs of proteins, such as α-helices and β-turns, making them well-suited for targeting challenging protein-protein interactions. nih.gov

Table 2: Points of Diversification on the Piperidine Scaffold

| Position | Functional Group | Potential Modifications |

| C3 | Carboxylic Acid | Amide bond formation with diverse amines. |

| C3 | Cbz-protected Amine | Deprotection followed by acylation, sulfonylation, or alkylation. |

| N1 | Boc-protected Amine | Deprotection followed by reaction with various electrophiles (e.g., alkyl halides, acid chlorides). |

High-Throughput Screening (HTS) Application Potential

The diverse peptidomimetic libraries generated from 3-Cbz-amino-piperidine-3-carboxylic acid are ideal for high-throughput screening (HTS). HTS platforms allow for the rapid testing of hundreds of thousands of compounds against a specific biological target to identify "hits"—molecules that exhibit a desired activity. iu.eduku.edu

Libraries based on conformationally constrained scaffolds are particularly valuable for HTS. upenn.edu The rigid nature of the molecules reduces the conformational randomness, increasing the probability that a compound will have the correct shape to bind to the target. This can lead to a higher hit rate compared to libraries of more flexible molecules. The compounds in these libraries are often designed to have "drug-like" properties, obeying principles such as Lipinski's "rule of five," which helps ensure that identified hits have favorable characteristics for further development. iu.eduku.edu

Once initial hits are identified through HTS, the systematic nature of the combinatorial library allows for a straightforward structure-activity relationship (SAR) analysis. nih.gov By comparing the activity of closely related compounds from the library, researchers can quickly deduce which chemical features are important for bioactivity, guiding the design of more potent and selective next-generation compounds. nih.gov The use of bead-based screening technologies further accelerates this process, enabling the screening and sequencing of libraries containing up to a billion compounds. nih.gov

Computational Approaches for Rational Design and Interaction Studies

Structure-Based Drug Design Utilizing 3-Cbz-amino-piperidine-3-carboxylic acid Analogs

Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target, typically a protein or nucleic acid, to design molecules that can bind to it with high affinity and specificity. mdpi.com When the 3D structure of a receptor is known, often through techniques like X-ray crystallography or NMR spectroscopy, analogs of 3-Cbz-amino-piperidine-3-carboxylic acid can be intelligently designed to fit precisely into the target's binding site.

Molecular docking is a primary tool in SBDD that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This computational method involves sampling a ligand's conformational space and scoring its poses within the binding site to estimate the strength of the interaction, often expressed as a docking score. mdpi.com For analogs derived from the 3-Cbz-amino-piperidine-3-carboxylic acid scaffold, docking studies can elucidate key binding modes and interactions.

The process begins with the preparation of the receptor and ligand structures, which includes adding hydrogen atoms and assigning partial charges. mdpi.com Docking algorithms then place the ligand into the active site and evaluate potential binding poses based on scoring functions that approximate binding free energy. These simulations can reveal crucial interactions such as:

Hydrogen Bonds: The carboxylic acid and the amide functionalities within the Cbz-amino group are prime candidates for forming hydrogen bonds with polar residues in a receptor's active site.

Hydrophobic Interactions: The phenyl ring of the Cbz group and the aliphatic piperidine (B6355638) ring can engage in favorable hydrophobic and π-stacking interactions with nonpolar residues. nih.gov

Salt Bridges: The carboxylic acid can form strong ionic interactions (salt bridges) with positively charged residues like lysine (B10760008) or arginine.

Research findings from docking studies on related piperidine derivatives show that these molecules can effectively occupy specific pockets within an enzyme's active site. nih.gov By analyzing the docking poses of a series of 3-Cbz-amino-piperidine-3-carboxylic acid analogs, researchers can prioritize the synthesis of compounds predicted to have the strongest interactions and highest binding affinities.

Table 1: Hypothetical Molecular Docking Results for 3-Cbz-amino-piperidine-3-carboxylic acid Analogs against a Kinase Target This table presents simulated data for illustrative purposes.

| Compound ID | Modification on Piperidine Scaffold | Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Analog-1 | Parent Structure | -8.5 | H-bond with Asp145; π-π stacking with Phe80 |

| Analog-2 | Methyl ester of carboxylic acid | -7.9 | Loss of H-bond with Lys65; maintained π-π stacking |

| Analog-3 | 4-fluoro substitution on Cbz phenyl ring | -9.1 | Enhanced hydrophobic interaction; H-bond with Asp145 |

| Analog-4 | N-methylation of piperidine | -8.2 | Slight steric clash with Tyr82 |

De novo design algorithms create novel molecular structures from scratch, tailored to the specific geometry and chemical properties of a target binding site. kubinyi.de These methods can use the 3-Cbz-amino-piperidine-3-carboxylic acid structure as a starting fragment or seed to "grow" a more complex molecule within the receptor's active site. The process often involves two main strategies:

Fragment Linking: Small molecular fragments are individually docked into different sub-pockets of the binding site. The algorithm then identifies suitable linker moieties to connect these fragments into a single, coherent molecule. kubinyi.de The piperidine core could serve as an anchor fragment in one sub-pocket.

Sequential Growing: A starting fragment, such as the protected piperidine ring, is placed in the active site. The algorithm then iteratively adds new atoms or functional groups in a step-by-step manner, optimizing the geometry and energy at each stage to build a potent ligand. mdpi.com

These computational approaches are not limited by existing chemical databases and can explore vast chemical space to propose truly innovative structures that may not be conceived through traditional medicinal chemistry intuition. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a set of 3-Cbz-amino-piperidine-3-carboxylic acid analogs, QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby guiding lead optimization.

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical properties. For piperidine-based amino acids, relevant descriptors can be categorized as follows:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe properties like molecular size, shape, and atom connectivity (e.g., Wiener index, Kier & Hall connectivity indices). nih.gov

Electronic Descriptors: These quantify the electronic properties of the molecule, such as the distribution of charges, dipole moment, and polarizability. The presence of the Cbz protecting group, the carboxylic acid, and the amino group makes these descriptors particularly important.

Steric (3D) Descriptors: These relate to the three-dimensional structure of the molecule, including molecular volume, surface area, and shape indices (e.g., WHIM descriptors, 3D-MoRSE descriptors).

Hydrophobic Descriptors: These describe the molecule's lipophilicity (e.g., LogP), which is crucial for membrane permeability and interaction with hydrophobic pockets in receptors.

Computational studies on other piperidine series have successfully used combinations of 2D and 3D descriptors to build predictive models. nih.gov

Table 2: Key QSAR Descriptors for Piperidine-Based Amino Acids

| Descriptor Class | Example Descriptor | Property Represented |

|---|---|---|

| Topological | Molecular Connectivity Index (χ) | Degree of branching and complexity of the molecular skeleton. |

| Electronic | Partial Atomic Charges | Distribution of electrons across the molecule, identifying polar regions. |

| Steric | Molecular Volume | The volume occupied by the molecule, relevant for binding site fit. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, influencing absorption and hydrophobic interactions. |

| 3D Autocorrelation | 3D-MoRSE Descriptors | 3D molecular representation based on electron diffraction. nih.gov |

Once descriptors are calculated for a training set of molecules with known biological activities, a mathematical model is constructed. Various statistical methods can be employed, including:

Multiple Linear Regression (MLR): Creates a simple linear equation relating the most relevant descriptors to activity. nih.gov

Support Vector Machines (SVM): A machine learning technique capable of handling complex, non-linear relationships. nih.gov

Artificial Neural Networks (ANN): Advanced computational models inspired by the human brain that can capture highly intricate patterns in the data. dntb.gov.ua

The robustness and predictive power of these models are assessed through internal and external validation procedures. nih.gov A successful QSAR model can then be used to screen virtual libraries of 3-Cbz-amino-piperidine-3-carboxylic acid analogs, prioritizing the most promising candidates for synthesis and testing. Studies on piperidine derivatives have achieved high determination coefficients (r² > 0.85), indicating strong predictive ability. nih.gov

Table 3: Example of a Predictive QSAR Model for Biological Activity This table presents a hypothetical model for illustrative purposes, based on statistical values from published research. nih.gov

| Hypothetical MLR Model for Inhibitory Activity (pIC₅₀) | |

|---|---|

| Equation | pIC₅₀ = 0.75(LogP) - 0.21(Molecular Volume) + 1.5*(Electronic Energy) + 3.45 |

| Statistical Parameter | Value |

| r² (Coefficient of Determination) | 0.81 |

| Q² (Cross-validated r²) | 0.75 |

| F-statistic | 45.5 |

| Number of Compounds (N) | 35 |

Conformational Landscape Analysis and Free Energy Calculations

The biological activity of a flexible molecule like 3-Cbz-amino-piperidine-3-carboxylic acid is intimately linked to its three-dimensional conformation. The piperidine ring typically adopts a low-energy chair conformation, but the substituents at the 3-position can exist in either axial or equatorial orientations. The relative stability of these conformers, and the energy barriers between them, define the molecule's conformational landscape.

Computational methods can be used to explore this landscape and calculate the free energy differences between various states. Molecular dynamics (MD) simulations, for example, simulate the movement of atoms in a molecule over time, providing a dynamic view of its conformational flexibility. nih.gov

More rigorous methods, known as free energy calculations, can provide quantitative predictions of binding affinities that are often more accurate than docking scores. Techniques like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) calculate the free energy difference between two states (e.g., a ligand in solution versus bound to a receptor) by simulating a non-physical pathway that connects them. The confinement method is another approach that determines the free energy of individual states by progressively restraining molecular conformations. nih.gov These calculations can accurately predict how modifications to the 3-Cbz-amino-piperidine-3-carboxylic acid scaffold will affect its binding free energy, providing invaluable guidance for lead optimization. For instance, studies on substituted piperidines have shown that electrostatic interactions can significantly stabilize one conformer over another, a phenomenon that can be quantitatively predicted by these calculations. nih.gov

Table 4: Hypothetical Relative Free Energies of 3-Cbz-amino-piperidine-3-carboxylic acid Conformers This table presents simulated data for illustrative purposes.

| Conformer (Chair Form) | Orientation of -COOH | Orientation of -NH-Cbz | Relative Free Energy (kcal/mol) |

|---|---|---|---|

| 1 | Axial | Equatorial | +1.8 |

| 2 | Equatorial | Axial | +2.5 |

| 3 | Equatorial | Equatorial | 0.0 (Most Stable) |

Enhanced Sampling Techniques for Complex Systems

The binding and unbinding of a ligand to a protein are complex processes that often involve significant conformational changes in both molecules. Standard molecular dynamics (MD) simulations can get trapped in local energy minima, failing to capture the full range of motions relevant to biological function. Enhanced sampling techniques are a class of computational methods designed to overcome this limitation by accelerating the exploration of a system's conformational space. nih.gov

These methods have become essential for studying a wide array of biological systems. nih.gov Techniques like replica-exchange molecular dynamics (REMD), metadynamics, and simulated annealing allow researchers to overcome high energy barriers and sample a broader range of conformations, providing a more complete picture of the thermodynamic and kinetic landscape of biomolecular events. nih.gov While metadynamics and REMD are frequently used for studying biomolecular dynamics, simulated annealing is particularly effective for characterizing highly flexible systems. nih.gov For a molecule such as 3-Cbz-amino-piperidine-3-carboxylic acid, these techniques could be used to simulate its interaction with a target protein, revealing potential binding poses, dissociation pathways, and the associated free energy changes, which are critical for rational drug design.

Table 1: Overview of Enhanced Sampling Techniques

| Technique | Principle | Primary Application |

|---|---|---|

| Metadynamics | A history-dependent bias potential is added to the system's Hamiltonian, discouraging the system from revisiting previously explored conformations. | Calculating free energy landscapes of molecular processes like ligand binding. |

| Replica-Exchange MD (REMD) | Multiple simulations (replicas) of the system are run in parallel at different temperatures. Swaps between replicas are periodically attempted, allowing low-temperature replicas to overcome energy barriers by temporarily adopting high-temperature conformations. | Exploring the conformational space of proteins and protein-ligand complexes. |

| Simulated Annealing | The system is heated to a high temperature and then gradually cooled. The slow cooling process allows the system to escape local energy minima and find a lower-energy state. | Refining molecular structures and predicting protein folding or ligand binding poses. |

Understanding Conformational Flexibility in Binding Events

Understanding the conformational flexibility of the piperidine scaffold is crucial for designing effective inhibitors. The ability of the ring to adopt a specific conformation can be the deciding factor in whether it fits optimally into a binding pocket. bu.edu For instance, fusing rings to a core structure is a known strategy to reduce conformational freedom, which can be beneficial or detrimental depending on the target. bu.edu In the context of peptide analogues, introducing a piperidine moiety creates a new stereogenic center and provides a semi-rigid scaffold that can be further modified. acs.org The synthesis of such analogues often involves careful control of stereochemistry, as different isomers can have vastly different biological activities. acs.org Computational conformational analysis can predict the most stable conformations of 3-Cbz-amino-piperidine-3-carboxylic acid and its derivatives, guiding synthetic efforts toward molecules with the desired three-dimensional structure for optimal target engagement.

Application in Specific Biological Target Modulation (General Principles)

The unique structural features of 3-Cbz-amino-piperidine-3-carboxylic acid, namely its constrained cyclic backbone and the presence of key functional groups, make it a valuable scaffold for designing modulators of specific biological targets like enzymes and protein-protein interfaces.

Enzyme Active Site Targeting and Inhibition Mechanism